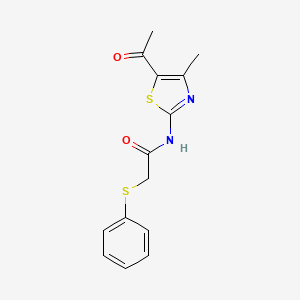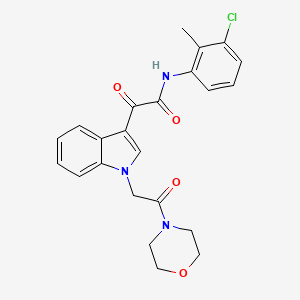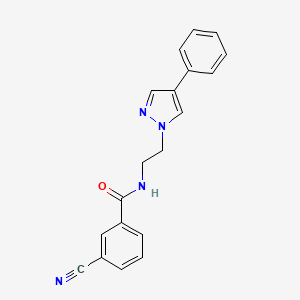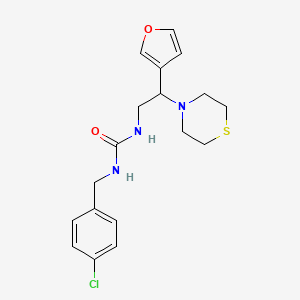
1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as PAPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAPE is a heterocyclic compound that consists of a pyridine ring and an azepane ring that are connected through an ethanone linker. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.
科学的研究の応用
Catalysis and Reaction Mechanisms
Ion-molecule pairs as intermediates in solvolysis
Research has demonstrated that solvolysis involving pyridinium cations can lead to the formation of ion-molecule pairs, which have significant lifetimes and can influence the formation of elimination and substitution products. This insight into the mechanism of solvolysis reactions involving pyridine derivatives suggests potential applications in catalysis and synthetic chemistry (Thibblin & Sidhu, 1993).
Corrosion Inhibition
Schiff bases as corrosion inhibitors
Schiff bases derived from pyridine and other compounds have been studied for their efficiency in inhibiting corrosion on carbon steel in acidic environments. This research highlights the importance of chemical structure in determining the effectiveness of corrosion inhibitors, suggesting potential industrial applications for similar pyridine derivatives (Hegazy et al., 2012).
Organic Synthesis
Ultrasound-assisted synthesis
A study on the one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the use of ultrasound irradiation in facilitating rapid and efficient organic reactions. This method, involving catalysts related to pyridine derivatives, points to advances in organic synthesis techniques (Sandaroos & Damavandi, 2013).
Optoelectronic Materials
Phosphorescent OLEDs
Bipolar host materials incorporating pyridine units have been developed for use in high-efficiency organic light-emitting diodes (OLEDs). By varying the linking mode between electron-transporting and hole-transporting units, researchers can tune the optoelectronic properties of these materials for better device performance (Li et al., 2016).
Analytical Chemistry
Identification of novel compounds
A study focused on the identification and structural characterization of a novel cathinone derivative provides an example of how advanced analytical techniques are applied in the field of forensic and clinical toxicology. Though the specific compound studied differs from 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, this research exemplifies the broader application of chemistry in law enforcement and public health (Bijlsma et al., 2015).
特性
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(13-16-7-6-11-20-14-16)21-12-5-4-10-18(15-21)17-8-2-1-3-9-17/h1-3,6-9,11,14,18H,4-5,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQKJREHJPLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)






![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)



